molecular formula C11H8ClF5O3 B14058742 1-Chloro-1-(3-(difluoromethoxy)-4-(trifluoromethoxy)phenyl)propan-2-one

1-Chloro-1-(3-(difluoromethoxy)-4-(trifluoromethoxy)phenyl)propan-2-one

Cat. No.: B14058742
M. Wt: 318.62 g/mol
InChI Key: IDTBQXNALXAMDZ-UHFFFAOYSA-N
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Description

1-Chloro-1-(3-(difluoromethoxy)-4-(trifluoromethoxy)phenyl)propan-2-one is a synthetic organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of chloro, difluoromethoxy, and trifluoromethoxy groups attached to a phenyl ring, making it a valuable molecule in various scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Chloro-1-(3-(difluoromethoxy)-4-(trifluoromethoxy)phenyl)propan-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the phenyl ring: The phenyl ring with difluoromethoxy and trifluoromethoxy substituents is prepared through electrophilic aromatic substitution reactions.

    Introduction of the chloro group: The chloro group is introduced via chlorination reactions using reagents such as thionyl chloride or phosphorus trichloride.

    Formation of the propan-2-one moiety: The propan-2-one moiety is introduced through aldol condensation or similar reactions.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

1-Chloro-1-(3-(difluoromethoxy)-4-(trifluoromethoxy)phenyl)propan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or sodium thiolate (NaSR).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

1-Chloro-1-(3-(difluoromethoxy)-4-(trifluoromethoxy)phenyl)propan-2-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Chloro-1-(3-(difluoromethoxy)-4-(trifluoromethoxy)phenyl)propan-2-one involves its interaction with specific molecular targets and pathways. The chloro and methoxy groups play a crucial role in its reactivity and binding affinity to target molecules. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-Chloro-1-(3-(difluoromethoxy)-2-(trifluoromethylthio)phenyl)propan-2-one
  • 1-Chloro-1-(3-(difluoromethoxy)-2-(methylthio)phenyl)propan-2-one

Uniqueness

1-Chloro-1-(3-(difluoromethoxy)-4-(trifluoromethoxy)phenyl)propan-2-one is unique due to the presence of both difluoromethoxy and trifluoromethoxy groups on the phenyl ring. This combination imparts distinct chemical and physical properties, making it valuable for specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C11H8ClF5O3

Molecular Weight

318.62 g/mol

IUPAC Name

1-chloro-1-[3-(difluoromethoxy)-4-(trifluoromethoxy)phenyl]propan-2-one

InChI

InChI=1S/C11H8ClF5O3/c1-5(18)9(12)6-2-3-7(20-11(15,16)17)8(4-6)19-10(13)14/h2-4,9-10H,1H3

InChI Key

IDTBQXNALXAMDZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1=CC(=C(C=C1)OC(F)(F)F)OC(F)F)Cl

Origin of Product

United States

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